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Compound of Interest

7-Bromo-2-phenyl-3,1-
Compound Name: )
benzoxazepine

Cat. No.: B092316

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of modern synthetic pathways to novel
benzoxazepine derivatives, a class of heterocyclic compounds of significant interest in
medicinal chemistry due to their wide range of biological activities, including anticancer,
anticonvulsant, and neuroprotective properties. This guide details key synthetic methodologies,
presents quantitative data for comparative analysis, and outlines the biological context for
these promising therapeutic agents.

Core Synthetic Methodologies

The synthesis of the benzoxazepine scaffold can be achieved through various strategic
approaches, each offering distinct advantages in terms of substrate scope, stereocontrol, and
reaction conditions. This section details several key methodologies, providing both a
conceptual overview and detailed experimental protocols.

Reaction of 2-Aminophenols with Alkynones

A direct and efficient method for the synthesis of benzo[b][1][2]oxazepines involves the reaction
of 2-aminophenols with alkynones. This reaction proceeds via the formation of an
alkynylketimine intermediate, which then undergoes a 7-endo-dig cyclization. The hydroxy
proton of the aminophenol plays a crucial role in the formation of the key intermediate.[3]
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e To a solution of 2-aminophenol (0.5 mmol, 1.0 equiv.) in 1,4-dioxane (2.5 mL) is added 1,3-
diphenylprop-2-yn-1-one (0.5 mmol, 1.0 equiv.).

e The reaction mixture is stirred at 100 °C for 24 hours under an argon atmosphere.
 After cooling to room temperature, the solvent is removed under reduced pressure.

e The residue is purified by column chromatography on silica gel (hexane/ethyl acetate as
eluent) to afford the desired benzo[b][1][2]oxazepine derivative.

Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-diones

Chiral 4,1-benzoxazepine-2,5-diones can be synthesized in a single step using a chiral pool
methodology. This approach involves the coupling of substituted anthranilic acids with o-
haloacids. The choice of halogen on the a-haloacid can influence the reaction outcome, with a-
bromoacids often leading directly to the cyclized product.[4][5]

A mixture of (S)-2-bromopropanoic acid (5 mmol, 2.0 equiv.), thionyl chloride (7.5 mmol, 2.5
equiv.), and a catalytic amount of DMF (1 drop) is heated at 60 °C for 30 minutes.

o The excess thionyl chloride is removed under reduced pressure.

e The resulting acid chloride is dissolved in DMF (2 mL) and added dropwise to a solution of
3,5-dibromoanthranilic acid (2.5 mmol, 1.0 equiv.) in DMF (3 mL) at 0 °C.

e The reaction mixture is stirred at 0 °C for 2 hours.

« The mixture is then poured into ice-water (50 mL) and the resulting precipitate is filtered,
washed with water, and dried.

« Purification is achieved by column chromatography on silica gel (ethyl acetate/n-hexane, 3:7)
to yield the product.[4]

Intramolecular Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the intramolecular cyclization of
appropriately substituted precursors to form the benzoxazepine ring. This reaction typically
involves the use of triphenylphosphine (PPhs) and an azodicarboxylate such as diethyl
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azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate a hydroxyl group
for nucleophilic attack by an amine or amide.[6][7] This method is particularly useful for
achieving stereochemical inversion at the alcohol center.

e To a solution of the starting amino alcohol (1.0 equiv.) and triphenylphosphine (1.5 equiv.) in
anhydrous THF (0.1 M) at O °C under an argon atmosphere, is added the nucleophile (e.g., a
carboxylic acid or sulfonamide, 1.5 equiv.).

e DIAD (1.5 equiv.) is added dropwise to the cooled solution.

e The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours, or
until the reaction is complete as monitored by TLC.

e The solvent is removed under reduced pressure.

e The residue is diluted with ethyl acetate and filtered to remove the triphenylphosphine oxide
byproduct.

o The filtrate is washed successively with water, saturated aqueous NaHCOs solution, and
brine.

e The organic layer is dried over anhydrous Na2SOa, filtered, and concentrated.

e The crude product is purified by column chromatography on silica gel.

Ullmann Condensation

The Ullimann condensation is a copper-catalyzed reaction that can be employed to form the C-
O or C-N bonds necessary for the construction of the benzoxazepine ring system. This reaction
typically involves the coupling of an aryl halide with an alcohol or an amine. Modern protocols
often utilize soluble copper catalysts with ligands such as o-phenanthroline, which allow for
milder reaction conditions compared to traditional Ullmann reactions.[2][5]

e A mixture of 4,5-diaryl-2-(2-bromophenyl)-1H-imidazole (1.0 equiv.), 2-bromophenol (1.2
equiv.), Cs2COs (3.0 equiv.), Cul (0.2 equiv.), and o-phenanthroline (0.4 equiv.) is placed in a
reaction vessel.

e The vessel is evacuated and backfilled with argon.
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Anhydrous DMF is added, and the mixture is heated to 120 °C for 48 hours.

After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

The filtrate is washed with water and brine, dried over anhydrous Na=S0O4, and concentrated
under reduced pressure.

The crude product is purified by column chromatography on silica gel.[2]

Reductive Amination

Reductive amination is a versatile method for the synthesis of saturated heterocyclic systems,
including tetrahydrobenzoxazepines. This reaction involves the condensation of a carbonyl
group with an amine to form an imine or enamine intermediate, which is then reduced in situ to
the corresponding amine. Common reducing agents include sodium borohydride (NaBHa4),
sodium cyanoborohydride (NaBHsCN), and sodium triacetoxyborohydride (NaBH(OAC)3).[8][9]
[10]

» A solution of the nitroketone precursor in methanol is prepared.
 To this solution is added 5% palladium on carbon (catalytic amount).

e The mixture is subjected to hydrogenation (e.g., using a balloon of Hz or a Parr
hydrogenator) at room temperature until the starting material is consumed (as monitored by
TLC).

o The catalyst is removed by filtration through Celite, and the filtrate is concentrated under
reduced pressure.

e The resulting crude product is purified by column chromatography on silica gel to afford the
tetrahydrobenzoxazepine.[8]

Quantitative Data Summary

The following tables summarize representative yields and enantiomeric excess (ee) data for
some of the described synthetic methodologies.
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Table 1: Synthesis of Benzo[b][1][2]oxazepine Derivatives via Reaction of 2-Aminophenols with

Alkynones

. Alkynone

2-Aminophenol . ]

. Substituents (R?, Product Yield (%)

Substituent

R?)
2,4-diphenyl-benzo[b

H Ph, Ph pheny ] 85
[1][2]oxazepine
7-methyl-2,4-diphenyl-

4-Me Ph, Ph benzo[b][1] 82
[2]oxazepine
7-chloro-2,4-diphenyl-

4-Cl Ph, Ph benzo[b][1] 75
[2]oxazepine
2-(4-methylphenyl)-4-

H 4-MeCeHa, Me methyl-benzo[b][1] 91
[2]oxazepine
2-phenyl-4-ethyl-

H Ph, Et benzo[b][1] 78

[2]oxazepine

Data synthesized from representative procedures.

Table 2: Asymmetric Synthesis of (3R)-4,1-Benzoxazepine-2,5-diones
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Anthranilic
Acid a-Haloacid Product Yield (%) ee (%)
Substituent
(3R)-7,9-
(S)-2- dibromo-3-
3,5-dibromo bromopropanoic methyl-4,1- 78 >95
acid benzoxazepine-
2,5-dione
(3R)-3,9-
(8)-2- .
) dimethyl-4,1-
4-methyl bromopropanoic ) 75 >95
) benzoxazepine-
acid )
2,5-dione
(3R)-7-chloro-
(8)-2- :
4-chloro-5- ) 3,9-dimethyl-4,1-
bromopropanoic ] 72 >05
methyl ) benzoxazepine-
acid )
2,5-dione
(S)-2- N-((S)-1-
H chloropropanoic carboxyethyl)ant 85 >98
acid hranilic acid

Data adapted from[4][5].

Table 3: Enantioselective Desymmetrization of 3-Substituted Oxetanes
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Oxetane Aniline

. . Product Yield (%) ee (%)
Substituent (R) Substituent

(R)-(1-benzyl-
1,2,3,5-

Phenyl H tetrahydrobenzo[ 85 92
e][1][2]oxazepin-

3-yl)methanol

(R)-(1-(4-
4-Fluorophenyl H fluorobenzyl)-...)- 96 94

methanol

(R)-(1-(thiophen-
2-Thienyl H 2-ylmethyl)-...)- 85 92
methanol

(R)-(1-benzyl-8-
Phenyl 4-Methoxy methoxy-...)- 98 20
methanol

(R)-(1-
(naphthalen-1-

Naphthyl H 78 90
ylmethyl)-...)-

methanol

Data adapted from[11].

Signaling Pathways and Biological Activity

Many novel benzoxazepine derivatives exhibit potent anticancer activity by modulating key
signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell
growth and survival.[12] Its aberrant activation is a hallmark of many cancers. Several
benzoxazepine derivatives have been developed as potent inhibitors of kinases within this
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pathway, particularly PIS3K and mTOR. By blocking the activity of these kinases, these
compounds can halt the cell cycle and induce apoptosis in cancer cells.
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mTORC1
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Cell Growth & Proliferation

Click to download full resolution via product page
PISK/Akt/mTOR pathway with benzoxazepine inhibition.

PIM Kinase Signhaling Pathway

PIM kinases are a family of serine/threonine kinases that are overexpressed in a variety of
cancers and play a role in cell survival, proliferation, and resistance to apoptosis.[13] They are
considered attractive targets for cancer therapy. Novel benzoxazepine derivatives have been
identified as inhibitors of PIM kinases, thereby blocking their pro-survival functions.
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PIM kinase pathway and its inhibition.

Induction of Apoptosis

A common mechanism of action for anticancer benzoxazepine derivatives is the induction of
apoptosis (programmed cell death). This is often achieved by modulating the balance of pro-
apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of
caspases, a family of proteases that execute the apoptotic program.[1][14]
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Apoptosis induction by benzoxazepine derivatives.
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Experimental and Drug Discovery Workflow

The development of novel benzoxazepine derivatives as therapeutic agents follows a
structured workflow, from initial synthesis to preclinical evaluation.

Chemical Synthesis
Biological Screening

Biochemical Assays Cellbased Assays
(e.g., Kinase Inhibition) (Proliferation, Apoptosis)

Selectivity
Profiling

Preclinical Development

ADME/Tox In Vivo Efficacy L
Profiling (Xenograft Models)

Hit-to-Lead

Click to download full resolution via product page

Drug discovery workflow for benzoxazepine derivatives.

This workflow illustrates the iterative process of designing, synthesizing, and testing novel
compounds. Promising "hits" from initial screens are optimized through structure-activity
relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties,
ultimately leading to the identification of a lead candidate for further development.

Conclusion

The benzoxazepine scaffold represents a privileged structure in medicinal chemistry, with a
diverse range of accessible synthetic routes and significant potential for the development of
novel therapeutics. The methodologies outlined in this guide provide a robust toolkit for
researchers in this field. A thorough understanding of the underlying biological pathways, such
as PISK/Akt/mTOR and PIM kinase signaling, is crucial for the rational design of next-
generation benzoxazepine derivatives with enhanced efficacy and selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUQO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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